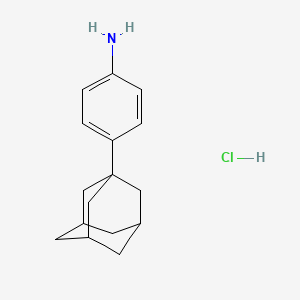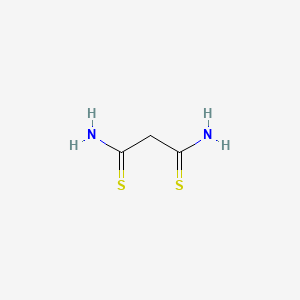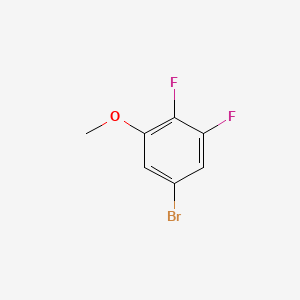
3-Benzyloxybenzotrifluoride
Overview
Description
3-Benzyloxybenzotrifluoride is an organic compound characterized by the presence of a benzyloxy group and a trifluoromethyl group attached to a benzene ring. The trifluoromethyl group is known for its electron-withdrawing properties, which significantly influence the compound’s reactivity and stability. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.
Mechanism of Action
Target of Action
Compounds containing the trifluoromethyl group play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
It’s known that trifluoromethyl-containing compounds can be used as starting materials for the synthesis of diverse fluorinated compounds through selective c–f bond activation .
Biochemical Pathways
The trifluoromethylation of carbon-centered radical intermediates is a known process involving such compounds .
Pharmacokinetics
The trifluoromethyl group’s presence in a compound can influence its pharmacokinetic properties .
Result of Action
The trifluoromethyl group’s presence in a compound can influence its reactivity and the resulting molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
1-(Benzyloxy)-3-(trifluoromethyl)benzene plays a significant role in biochemical reactions, particularly in the context of radical trifluoromethylation. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity of the benzene ring. This compound interacts with various enzymes and proteins, including those involved in radical chemistry. For instance, it can participate in reactions catalyzed by enzymes that facilitate the transfer of trifluoromethyl groups to other molecules . These interactions are crucial for the synthesis of pharmaceuticals and agrochemicals, where the trifluoromethyl group enhances the biological activity and stability of the resulting compounds.
Cellular Effects
1-(Benzyloxy)-3-(trifluoromethyl)benzene has been shown to affect various cellular processes. Its influence on cell function includes modulation of cell signaling pathways, gene expression, and cellular metabolism. The trifluoromethyl group can alter the activity of enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux . Additionally, this compound can impact cell signaling by interacting with receptors and other signaling molecules, potentially affecting processes such as cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of 1-(Benzyloxy)-3-(trifluoromethyl)benzene involves its interactions with biomolecules at the molecular level. The trifluoromethyl group can form strong bonds with various biomolecules, including proteins and nucleic acids. This compound can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction . For example, it can inhibit enzymes involved in the breakdown of certain metabolites, leading to an accumulation of these metabolites in the cell. Additionally, 1-(Benzyloxy)-3-(trifluoromethyl)benzene can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Benzyloxy)-3-(trifluoromethyl)benzene can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme temperatures or reactive chemicals . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in metabolic pathways and gene expression. These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 1-(Benzyloxy)-3-(trifluoromethyl)benzene vary with different dosages in animal models. At low doses, this compound can enhance certain biochemical processes, such as the synthesis of specific metabolites or the activation of signaling pathways . At high doses, it can exhibit toxic or adverse effects, including immunosuppression and chronic inflammation . These dosage-dependent effects are critical for determining the safe and effective use of this compound in various applications.
Metabolic Pathways
1-(Benzyloxy)-3-(trifluoromethyl)benzene is involved in several metabolic pathways, particularly those related to the synthesis and degradation of organic molecules. This compound interacts with enzymes that catalyze the transfer of trifluoromethyl groups, influencing the overall metabolic flux and the levels of specific metabolites . Additionally, it can affect the activity of cofactors and other regulatory molecules, further modulating metabolic pathways.
Transport and Distribution
The transport and distribution of 1-(Benzyloxy)-3-(trifluoromethyl)benzene within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, it can bind to proteins and other biomolecules, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of 1-(Benzyloxy)-3-(trifluoromethyl)benzene is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects . The localization of this compound can influence its activity and function, as well as its interactions with other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyloxybenzotrifluoride typically involves the introduction of the trifluoromethyl group and the benzyloxy group onto a benzene ring. One common method is the radical trifluoromethylation of benzyloxybenzene derivatives. This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-Benzyloxybenzotrifluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace hydrogen atoms on the benzene ring.
Oxidation Reactions: The benzyloxy group can be oxidized to form benzoic acid derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding benzyl alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of trifluoromethyl-substituted benzene derivatives.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Scientific Research Applications
3-Benzyloxybenzotrifluoride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Comparison with Similar Compounds
Similar Compounds
1-(Benzyloxy)-4-(trifluoromethyl)benzene: Similar structure but with the trifluoromethyl group in the para position.
1-(Benzyloxy)-2-(trifluoromethyl)benzene: Similar structure but with the trifluoromethyl group in the ortho position.
1-(Methoxy)-3-(trifluoromethyl)benzene: Similar structure but with a methoxy group instead of a benzyloxy group.
Uniqueness
3-Benzyloxybenzotrifluoride is unique due to the specific positioning of the benzyloxy and trifluoromethyl groups on the benzene ring. This positioning influences its reactivity and stability, making it distinct from its isomers and analogs. The combination of electron-withdrawing and electron-donating groups provides a unique balance of reactivity, making it valuable in various chemical and industrial applications .
Properties
IUPAC Name |
1-phenylmethoxy-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O/c15-14(16,17)12-7-4-8-13(9-12)18-10-11-5-2-1-3-6-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUXJOLIPMQFEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371070 | |
| Record name | 1-(Benzyloxy)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70097-64-2 | |
| Record name | 1-(Phenylmethoxy)-3-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70097-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Benzyloxy)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 70097-64-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-Thienyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1272135.png)



![2[(2-Aminoethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272151.png)


![9-Amino-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one](/img/structure/B1272157.png)


![6-[(2-Aminoethyl)amino]nicotinic acid](/img/structure/B1272161.png)


